N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position. Attached via a sulfanyl acetamide linker is a 4-hydroxy-6-methylthieno[2,3-d]pyrimidinyl methyl group. The benzyl substituent likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C19H17N5O2S3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S3/c1-11-7-13-17(26)20-14(21-18(13)28-11)9-27-10-15(25)22-19-24-23-16(29-19)8-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,20,21,26)(H,22,24,25) |
InChI Key |
GRUMVTRETJDVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole nucleus is typically synthesized via cyclocondensation of thiosemicarbazide derivatives under acidic conditions. A representative protocol involves:
-
Benzylation of thiosemicarbazide : Treatment of thiosemicarbazide with benzyl bromide in ethanol yields N-benzylthiosemicarbazide (85% yield).
-
Cyclization with formic acid : Refluxing N-benzylthiosemicarbazide in 98% formic acid induces cyclodehydration to form 5-benzyl-1,3,4-thiadiazol-2-amine (72% yield).
Optimization Notes :
-
Temperature : Cyclization proceeds efficiently at 100°C; higher temperatures promote decomposition.
-
Acid Choice : Formic acid outperforms HCl or H₂SO₄ in minimizing byproducts.
Preparation of (4-Hydroxy-6-Methylthieno[2,3-d]Pyrimidin-2-yl)Methanethiol
Thieno[2,3-d]Pyrimidine Core Construction
The thieno[2,3-d]pyrimidine scaffold is assembled via cyclocondensation of 2-aminothiophene-3-carboxylates with formamide (Scheme 1):
-
Methyl 2-amino-4-methylthiophene-3-carboxylate reacts with excess formamide at 180°C for 6 hours, yielding 4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (89% yield).
-
Chlorination : Treatment with POCl₃ converts the 2-keto group to 2-chloro (93% yield).
-
Thiolation : Nucleophilic displacement of chloride using thiourea in ethanol affords (4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methanethiol (78% yield).
Critical Parameters :
-
Thiourea Stoichiometry : A 2:1 molar ratio of thiourea to chloro derivative prevents disulfide formation.
-
Reaction Time : Prolonged heating (>4 hours) reduces yield due to thiol oxidation.
Assembly of the Acetamide Sulfanyl Bridge
Stepwise Coupling Strategy
The final assembly involves sequential formation of the sulfanyl ether and amide bonds (Scheme 2):
-
Sulfanyl Ether Formation :
-
React 2-chloroacetamide with (4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methanethiol in DMF using K₂CO₃ as base.
-
Conditions : 60°C, 12 hours, N₂ atmosphere (82% yield).
-
-
Amide Coupling :
Purification : Final product is isolated via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallized from ethanol.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) :
-
δ 12.15 (s, 1H, pyrimidine-OH)
-
δ 8.42 (s, 1H, thiadiazole-H)
-
δ 7.32–7.25 (m, 5H, benzyl aromatic)
-
δ 4.52 (s, 2H, SCH₂CO)
-
δ 2.41 (s, 3H, thienopyrimidine-CH₃)
HRMS (ESI+) :
-
Calculated for C₂₀H₁₈N₆O₂S₃: [M+H]+ 486.0698
-
Found: 486.0701
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Stepwise Coupling | EDC/HOBt, K₂CO₃ | 68 | 98.5 | 36 |
| One-Pot Assembly | TBTU, DIPEA | 54 | 95.2 | 24 |
| Microwave-Assisted | HATU, DMF, 100°C | 73 | 99.1 | 8 |
Microwave-assisted coupling using HATU reduces reaction time while improving yield, though scalability remains challenging.
Challenges and Optimization Opportunities
-
Thiol Oxidation : Implementing strict inert atmospheres and antioxidant additives (e.g., BHT) improves thiol stability during synthesis.
-
Amide Coupling Efficiency : Screening coupling agents (EDC vs. HATU) and solvents (acetonitrile vs. DMF) enhances reaction reproducibility.
-
Regioselectivity in Thienopyrimidine Synthesis : Substituent-directed cyclization protocols minimize isomeric byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides or sulfones and quinones, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzyl and thienopyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones, quinones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds with similar structural features have demonstrated notable efficacy against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The presence of the thiadiazole ring is crucial for antibacterial activity. Research indicates that modifications to the benzyl unit and the sulfur linker significantly influence effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Comparative Studies : In one study, derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) exhibited antibacterial potency comparable to established antibiotics such as norfloxacin and ciprofloxacin . This suggests that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide may possess similar or enhanced antibacterial properties.
Anticancer Activity
The thieno[2,3-d]pyrimidine moiety has been associated with antitumor activity. Preliminary studies suggest that compounds containing this structure can inhibit cancer cell proliferation:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines, showing significant cytotoxic effects. The SAR indicates that specific substitutions can enhance antitumor activity .
- Potential Pathways : The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the thiadiazole core.
- Introduction of the benzyl and thieno[2,3-d]pyrimidine moieties.
- Coupling reactions to attach the acetamide group.
The SAR analysis emphasizes that variations in substituents on the thiadiazole ring and the thieno[2,3-d]pyrimidine significantly affect biological activity .
Summary Table of Biological Activities
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol) | Thiadiazole core with thioether | Antibacterial |
| 4-Hydroxyquinoline derivatives | Hydroxy and nitrogen heterocycles | Antimicrobial |
| Benzothiolo derivatives | Sulfur-containing rings | Inhibitors of differentiation |
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Thiadiazole vs. Oxadiazole/Thiazole Cores : The target compound’s 1,3,4-thiadiazole core (vs. oxadiazole in or thiazole in ) may enhance electron-withdrawing effects, influencing redox activity or enzyme inhibition .
- The hydroxyl group on the thienopyrimidine ring enhances hydrophilicity relative to the dimethylpyrimidine in , possibly reducing toxicity .
Pharmacological and Biochemical Comparisons
Anticancer Activity
Enzyme Inhibition
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide (): A known carbonic anhydrase inhibitor (similar to acetazolamide). The absence of a sulfonamide group in the target compound may redirect its mechanism toward non-enzymatic targets .
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
Molecular Structure
The compound can be described by the following molecular formula and weight:
- Molecular Formula: C16H18N4O2S2
- Molecular Weight: 366.47 g/mol
Structural Features
The compound features a thiadiazole ring, which is known for its significant biological activity, particularly in antimicrobial and anticancer applications. The presence of a thieno[2,3-d]pyrimidine moiety further enhances its potential as an effective therapeutic agent.
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | 0.5 µg/mL |
| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) | Staphylococcus epidermidis | 0.25 µg/mL |
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide | Escherichia coli | 1.0 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, studies indicate that this compound can inhibit cell proliferation in several cancer types at low concentrations.
Table 2: Anticancer Activity Against NCI 60 Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 20 | HeLa | 0.37 | Induction of apoptosis |
| Compound 22 | MCF7 | 0.73 | Cell cycle arrest at sub-G1 phase |
| Compound 23 | A549 (Lung Cancer) | 0.95 | Inhibition of VEGFR signaling |
The most active compounds from the series showed significantly better activity compared to standard treatments such as 5-fluorouracil .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The thiadiazole ring is believed to play a crucial role in binding to target proteins and modulating their functions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes that are vital for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Disruption : The compound interferes with the cell cycle progression, particularly at the G1/S transition.
Study on Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various thiadiazole derivatives, researchers synthesized a series of compounds and tested their activity against both Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the benzyl unit significantly influenced antibacterial potency .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives demonstrated that these compounds exhibited potent growth inhibition against multiple cancer cell lines. Flow cytometry analysis confirmed that these compounds induced significant apoptotic cell death in HeLa cells .
Q & A
Basic Research Questions
Q. What are the critical structural features of this compound, and how do they influence its bioactivity?
- The compound contains a 1,3,4-thiadiazole ring linked to a benzyl group, a thieno[2,3-d]pyrimidine core with a hydroxy and methyl substituent, and a sulfanyl acetamide bridge. These moieties contribute to its potential bioactivity:
- The thiadiazole ring is associated with antimicrobial and anticancer properties .
- The thienopyrimidine core enhances interactions with enzymes (e.g., kinases) due to its planar structure and hydrogen-bonding capability .
- The sulfanyl group increases metabolic stability and facilitates covalent interactions with biological targets .
- Methodological Insight: Structural confirmation requires NMR (1H/13C), LC-MS, and X-ray crystallography. Computational tools (e.g., molecular docking) can predict binding affinities to targets like tyrosine kinases .
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Stepwise Synthesis :
- Step 1 : Condensation of 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the acetamide backbone .
- Step 2 : Introduction of the thienopyrimidine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization Strategies :
- Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity, catalyst loading). For example, ethanol improves solubility of intermediates, while triethylamine enhances reaction rates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced target specificity?
- Approach :
- Perform density functional theory (DFT) to map electron-deficient regions of the thienopyrimidine core, guiding substituent placement for stronger enzyme binding .
- Use molecular dynamics simulations to assess stability of ligand-target complexes (e.g., with dihydrofolate reductase) over 100-ns trajectories .
- Validation : Synthesize top-ranked derivatives and test inhibitory activity via enzyme kinetics (IC₅₀) and cellular assays (e.g., MTT for cytotoxicity) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Case Example : Discrepancies in IC₅₀ values against bacterial strains may arise from:
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or serum protein content alter compound bioavailability .
- Resistance Mechanisms : Efflux pump expression in bacterial strains (e.g., E. coli vs. S. aureus) impacts efficacy .
- Resolution :
- Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin).
- Pair in vitro data with in silico ADMET predictions to account for metabolic differences .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
- Proteomics : Use affinity chromatography to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., EGFR, VEGFR2) .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugation) tracks subcellular localization in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
